Tri-p-tolylamine

Organic Electronics Electrochemistry Hole Transport Materials

Choose Tri-p-tolylamine (TTA) over unsubstituted triphenylamine (TPA) for stable, high-performance hole-transport layers. The para-methyl blocking motif prevents irreversible radical cation coupling that causes device failure with TPA, as validated by cyclic voltammetry. Combined with a DFT-calculated hole reorganization energy ≤0.2 eV—approximately 40% lower than TPD and NPB—TTA-based devices achieve higher hole mobility and reduced driving voltage. For inverted perovskite solar cells, TTA's controlled crystallization enhances charge extraction. As a redox-active dopant in organic batteries, its reversible σ-dimerization provides a self-healing mechanism. Use the established 12-solvent solubility dataset to accelerate formulation development.

Molecular Formula C21H21N
Molecular Weight 287.4 g/mol
CAS No. 1159-53-1
Cat. No. B1199887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-p-tolylamine
CAS1159-53-1
Synonymstri(p-tolyl)amine
tri-p-tolylamine
Molecular FormulaC21H21N
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
InChIInChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
InChIKeyYXYUIABODWXVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tri-p-tolylamine CAS 1159-53-1: A Methyl-Blocked Triarylamine for OLED, Perovskite Solar Cell, and Organic Electronics Procurement


Tri-p-tolylamine (CAS 1159-53-1, C₂₁H₂₁N), also known as 4,4',4''-trimethyltriphenylamine or TTA, is a triarylamine derivative in which all three para-positions of the triphenylamine core are substituted with methyl groups . This para-methyl blocking motif confers distinct electrochemical and morphological properties that differentiate TTA from unsubstituted triphenylamine (TPA) and other common hole-transport materials such as TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine) [1]. With a molecular weight of 287.41 g/mol, a melting point of 114–118°C, and solubility in chloroform, tetrahydrofuran (THF), and toluene, TTA is commercially available at purities ≥98% (GC) for use as a hole-transport material, redox-active building block, and precursor in organic electronics .

Why Tri-p-tolylamine Cannot Be Replaced by Triphenylamine or Unblocked Triarylamines in Precision Organic Electronics


Substituting tri-p-tolylamine (TTA) with unsubstituted triphenylamine (TPA) or other triarylamines without para-methyl blocking introduces critical failure modes in device fabrication and operation. TPA radical cations undergo rapid, irreversible coupling and dimerization upon electrochemical oxidation, forming complex polymeric products that degrade charge-transport layer uniformity and cause device shorting [1]. In contrast, the para-methyl groups of TTA sterically block the reactive para-positions, conferring radical cation stability that prevents such parasitic coupling [1]. Furthermore, TTA exhibits markedly different thermal and morphological behavior compared to TPD: TTA depresses the glass transition temperature (Tg) of host polymers to a much greater extent and undergoes crystallization at temperatures as low as 80 °C, which directly impacts film morphology, charge mobility, and device lifetime [2]. These differences are not interchangeable; selecting an analog without quantitative validation of electrochemical stability and thermal compatibility risks device failure and batch-to-batch performance variability.

Quantitative Differentiation Evidence: Tri-p-tolylamine vs. Triphenylamine, TPD, and In-Class Triarylamines


Radical Cation Stability: Tri-p-tolylamine vs. Triphenylamine Electrochemical Coupling Behavior

The radical cations of tri-p-tolylamine (p-TTA) are stable and do not undergo further coupling reactions, in contrast to triphenylamine (TPA), whose radical cations couple irreversibly to form dimers and higher oligomers. This difference arises from the para-methyl groups in p-TTA, which block the reactive para-positions. The p-TTA radical cation stability is quantified by the absence of follow-up oxidation peaks in cyclic voltammetry, whereas TPA exhibits clear dimerization peaks. The dicationic state of p-TTA does undergo two competitive pathways—irreversible intramolecular coupling to phenylcarbazole moieties and reversible intermolecular dimerization to charged σ-dimers—but the latter reversibly regenerates the monomer upon discharge at Epc = -0.97 V vs. Fc/Fc⁺ [1].

Organic Electronics Electrochemistry Hole Transport Materials

DFT-Calculated Hole Reorganization Energy: Tri-p-tolylamine vs. TPD and NPB

DFT calculations at the B3LYP/6-31G* level indicate that the hole reorganization energy (λ⁺) for tri-p-tolylamine (TTA) is ≤0.2 eV, placing it in the low-reorganization-energy group (TPA ≈ TTA < BPTA < BNPA ≈ NDPA). This compares favorably to TPD and NPB, which have λ⁺ ≥0.28 eV. A lower λ⁺ correlates with higher hole mobility, as the energy barrier for charge hopping is reduced [1].

OLED Charge Transport Computational Chemistry

Thermal Behavior in Polymer Composites: Tri-p-tolylamine vs. TPD Glass Transition Depression

In bisphenol-A polycarbonate (BPAPC) composites, dispersion of tri-p-tolylamine (TTA) depresses the glass transition temperature (Tg) of the host polymer to a much greater extent than TPD. The Tg reduction with TTA is so pronounced that it approaches ambient temperature, whereas TPD-based composites retain a higher Tg. Additionally, annealing TTA/BPAPC composites at ≥120 °C causes sublimation of TTA and depletion of the hole-transport molecule, leading to device failure (photoreceptor discharge failure at 140 °C). In polystyrene (PS) matrices, TTA forms sub-micron crystals even at 30 wt% loading, which contributes to enhanced charge mobility [1].

Charge Transport Composites Thermal Analysis Polymer Blends

Solubility in Twelve Organic Solvents: Gravimetric Measurement and UNIQUAC Modeling

The solubility of tritolylamine (TTA) was measured gravimetrically in 12 solvents spanning a wide polarity range: hexane, heptane, n-octane, decane, hexadecane, toluene, benzene, 2-propanol, propanol, 2-butanone, methanol, and ethanol. DSC analysis confirmed that TTA does not possess enantiotropically related polymorphs, ensuring consistent solubility behavior. The experimental data were correlated using the UNIQUAC equation, enabling prediction of solubility for solvent selection and process optimization [1]. Vendor datasheets confirm TTA is readily soluble in chloroform, THF, and toluene .

Solubility Process Chemistry Formulation

Hole Mobility in Doped Polymers: Energetic Disorder (σ) Quantification

Hole mobilities were measured in tri-p-tolylamine (TTA) doped into polymers with dipole moments ranging from near-zero to 1.7 Debye. The energetic disorder parameter σ, representing the variance of hopping site energies, increases with both increasing intersite distance (decreasing TTA concentration) and increasing polymer dipole moment. For TTA doped into polystyrene, the van der Waals component of σ is estimated between 0.074 and 0.116 eV, depending on intersite distance [1].

Hole Transport Molecularly Doped Polymers Charge Mobility

Comparative Macrocycle Oligomer T_g: Tri-p-tolylamine vs. TAPC

A monodispersed macrocyclic oligomer constructed from three triarylamine units, (TPAT)₃, was compared with the monomers tri-p-tolylamine (TTA) and 1,1-bis(di-4-tolylaminophenyl)cyclohexane (TAPC). (TPAT)₃ possesses a three-dimensional chair conformation and a higher glass transition temperature (Tg) than both TTA and TAPC. In photoluminescence (PL) spectra of (TPAT)₃ films, no excimer emission peaks are observed in the 400–550 nm region, unlike TAPC and TTA films which exhibit excimer emission [1].

OLED Macrocyclic Oligomers Thermal Properties

Optimal Application Scenarios for Tri-p-tolylamine Based on Quantified Differentiation Evidence


OLED Hole-Transport Layers Requiring Electrochemical Stability and Low Reorganization Energy

Tri-p-tolylamine is optimally deployed as a hole-transport material in OLED devices where long-term operational stability is paramount. The para-methyl blocking prevents irreversible radical cation coupling that plagues unsubstituted triphenylamine (TPA), as demonstrated by cyclic voltammetry [1]. Combined with a DFT-calculated hole reorganization energy of ≤0.2 eV—approximately 40% lower than TPD and NPB—TTA-based layers can achieve higher hole mobility and lower driving voltages [2]. This makes TTA the preferred procurement choice over TPA for stable OLED architectures, and a cost-effective alternative to TPD where mobility is the primary design constraint.

Perovskite Solar Cell Hole-Transport Materials: Low-Temperature Processed p-i-n Architectures

In inverted (p-i-n) perovskite solar cells, the pronounced glass transition temperature (Tg) depression observed when TTA is dispersed in polymer matrices [1] can be exploited for room-temperature or low-temperature solution processing. The tendency of TTA to form sub-micron crystalline domains in polystyrene at concentrations as low as 30 wt% correlates with enhanced charge mobility [1], potentially improving hole extraction efficiency. However, process engineers must strictly avoid thermal annealing above 120 °C, as TTA sublimation leads to layer depletion and device failure [1]. Procurement should therefore pair TTA with low-temperature fabrication protocols.

Redox-Active Dopants for Organic Batteries and Supercapacitors

The reversible redox behavior of tri-p-tolylamine—specifically, the ability to form stable radical cations without irreversible coupling—makes it suitable as a redox-active dopant in organic energy storage systems [1]. The reversible σ-dimerization observed in the dicationic state, which regenerates monomeric TTA upon discharge at Epc = -0.97 V vs. Fc/Fc⁺ [1], provides a built-in self-healing mechanism for charge-discharge cycling. Procurement for battery research should specify high-purity (>98% GC) material to minimize impurities that could catalyze parasitic side reactions.

Solution-Processed Charge-Transport Layers: Solvent Selection Using Quantified Solubility Data

The gravimetric solubility dataset for TTA in 12 organic solvents spanning hexane to methanol [1] enables rational solvent selection for spin-coating, inkjet printing, and blade-coating processes. With DSC confirmation that TTA lacks enantiotropic polymorphs, solubility behavior is consistent and predictable [1]. Procurement teams should reference this dataset to select solvents (e.g., toluene, THF, chloroform) that are compatible with underlying layers and meet process viscosity and drying rate requirements, thereby minimizing formulation development time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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